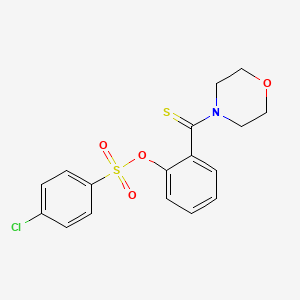![molecular formula C17H20ClN3O2S B5180815 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1961 and has since become a widely used antibiotic.
Mecanismo De Acción
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and reproduction of bacteria. 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This prevents the formation of folic acid, leading to the death of the bacteria.
Biochemical and Physiological Effects:
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole has been shown to have both bacteriostatic and bactericidal effects, depending on the concentration and the type of bacteria. It is well absorbed orally and distributed throughout the body. It is metabolized in the liver and excreted in the urine. 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole has been shown to have a low toxicity profile and is generally well tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole is widely used in lab experiments due to its effectiveness against a wide range of bacteria. It is easy to administer and has a low toxicity profile. However, it is important to note that 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole is not effective against all types of bacteria and should not be used indiscriminately.
Direcciones Futuras
There are several areas of future research for 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole. One area is the development of new formulations that can improve its effectiveness against resistant bacteria. Another area is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial properties. Additionally, further research is needed to understand the long-term effects of 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole on the microbiome and the potential for the development of antibiotic resistance.
Métodos De Síntesis
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with 4-methylpiperazine in the presence of a catalyst. The reaction produces 4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamidezole has been extensively studied for its antibacterial properties. It is commonly used in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections. Its effectiveness has been demonstrated in numerous clinical trials.
Propiedades
IUPAC Name |
4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-24(22,23)17-8-2-14(18)3-9-17/h2-9,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYUSLKMNIXDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)
![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)
